molecular formula C10H10FN5O B2722548 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide CAS No. 2185840-28-0

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide

Cat. No.: B2722548
CAS No.: 2185840-28-0
M. Wt: 235.222
InChI Key: QXIZUZVAQTVLAR-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and an acetohydrazide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the reaction of the triazole intermediate with hydrazine hydrate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the acetohydrazide moiety can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)acetohydrazide: A related compound with similar structural features but lacking the triazole ring.

    3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole: Another triazole derivative with a different substitution pattern.

Uniqueness

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide is unique due to its combination of a fluorophenyl group, a triazole ring, and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-6(2-4-7)10-13-8(15-16-10)5-9(17)14-12/h1-4H,5,12H2,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZUZVAQTVLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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